molecular formula C22H25N5O3 B2659559 N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396858-40-4

N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B2659559
CAS No.: 1396858-40-4
M. Wt: 407.474
InChI Key: MVCLCXZUXMXZKQ-UHFFFAOYSA-N
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Description

“N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 4-methoxy-2-methylphenylamine, 3-methyl-1,2,4-oxadiazole, and 2-bromopyridine. The synthesis could involve:

    Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The oxadiazole and pyridine moieties could be coupled using palladium-catalyzed cross-coupling reactions.

    Amide bond formation: The final step might involve the formation of the piperidine carboxamide through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.

    Substitution: Substitution reactions could occur at the aromatic rings, particularly the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution might involve reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological targets, such as enzymes or receptors. This could involve assays to determine its binding affinity and activity.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects. This could include studies on its efficacy and safety in treating various diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of “N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” would depend on its specific biological target. For example, if it acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)piperidine-3-carboxamide
  • N-(2-methylphenyl)piperidine-3-carboxamide
  • 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Uniqueness

The uniqueness of “N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” lies in its specific combination of functional groups and structural features. This could result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H15N5O2C_{15}H_{15}N_{5}O_{2} with a molecular weight of approximately 297.318 g/mol. The structural components include a piperidine ring, an oxadiazole moiety, and a methoxy-substituted aromatic group, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer and antimicrobial applications. Specifically, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Activity

In a study focused on the cytotoxic effects of oxadiazole derivatives:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50_{50} values in the micromolar range. For instance, derivatives exhibited IC50_{50} values of 0.65 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.
  • Molecular Targets : Western blot analyses showed increased expression of p53 and cleavage of caspase-3 in treated cells, suggesting activation of apoptotic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Variations : Changes to the methoxy group or the oxadiazole ring can enhance or diminish activity. For example, compounds with additional electron-withdrawing groups on the aromatic rings showed increased potency against certain cancer cell lines .

Data Summary

Biological Activity Cell Line IC50_{50} (µM) Mechanism
AnticancerMCF-70.65Apoptosis induction via p53 activation
AnticancerHeLa2.41Caspase activation
AnticancerPANC-1Not specifiedPotentially similar mechanisms as above

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives:

  • Study A : Investigated a series of oxadiazole derivatives where one compound exhibited an IC50_{50} value significantly lower than doxorubicin against leukemia cell lines .
  • Study B : Focused on the selectivity of oxadiazole compounds toward different cancer types under hypoxic conditions, revealing enhanced activity against melanoma cells compared to non-cancerous cells .

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14-11-18(29-3)7-8-19(14)25-21(28)17-5-4-10-27(13-17)20-9-6-16(12-23-20)22-24-15(2)26-30-22/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLCXZUXMXZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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